molecular formula C20H19N3O2S B2616557 (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903438-87-8

(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2616557
CAS No.: 1903438-87-8
M. Wt: 365.45
InChI Key: RKUCOIHRLWKDQA-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone ( 1903438-87-8) is a high-purity synthetic small molecule with a molecular formula of C20H19N3O2S and a molecular weight of 365.45 g/mol. This hybrid compound is of significant interest in medicinal chemistry and drug discovery, particularly in oncology and infectious disease research. It features a quinoline moiety, a privileged scaffold in drug development known for its versatile biological activities . Quinoline derivatives are extensively researched for their potent antitumor properties and are found in several clinical and pre-clinical agents . The mechanism of action for such compounds often involves interaction with cellular DNA or inhibition of key enzymes like topoisomerases, disrupting replication in cancer cells . Furthermore, the integrated pyridine nucleus is a common structural element in compounds with documented antimicrobial and antiviral activities . The presence of both quinoline and pyridine heterocycles in a single molecule enhances its potential for multi-target therapy and improves physicochemical properties such as water solubility, which is crucial for bioavailability . This reagent is presented For Research Use Only and is an essential tool for scientists exploring the synthesis and biological evaluation of novel therapeutic agents, especially in developing targeted therapies for proliferative diseases and resistant microbial infections.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)25-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCOIHRLWKDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinoline intermediates, followed by their coupling through a series of reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine or quinoline rings.

    Substitution: The pyridine and quinoline rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Functionalized pyridine or quinoline derivatives.

Scientific Research Applications

Research indicates that compounds similar to (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells (IC50 values ranging from 1.9 to 7.52 μg/mL against various cell lines) .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, making it a candidate for developing enzyme inhibitors or receptor modulators .

Potential Applications

Given its structure and biological activity, this compound has several promising applications in scientific research and pharmaceuticals:

Application AreaDescription
Drug Development Potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases.
Biological Research Useful in studies focusing on enzyme inhibition and receptor interactions, aiding in understanding disease mechanisms.
Chemical Biology Could serve as a tool compound for exploring biological pathways involving heterocyclic compounds.

Case Studies

  • Anticancer Activity : In one study, a series of compounds derived from quinoxaline exhibited potent anticancer effects against human cancer cell lines, suggesting that structural modifications can enhance activity .
  • Mechanism Exploration : Research into similar heterocycles has revealed that modifications to the nitrogen-containing rings significantly alter biological activity, emphasizing the importance of structure-activity relationship studies .

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound is compared below with cataloged pyridine derivatives (–4) and synthetic intermediates (–6). Key differences include substituent electronic profiles, molecular weight, and functional group complexity.

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula M.W. Key Substituents Price (1 g, USD)
(Target) (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone C₂₀H₁₉N₃O₂S* 365.45* Methylthio, Quinolinyloxy, Pyrrolidine N/A
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 Fluoropyridine, Pyrrolidinemethanol 220
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₂H₁₆N₂O₂ 220.27 Methoxy, Pyrrolidine, Acetyl 260
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₀H₃₃FN₂O₂Si 404.58 TBDMS-protected alcohol, Fluoropyridine 350

*Calculated values based on structural analysis.

Key Observations:

Molecular Complexity: The target compound has the highest molecular weight (365.45) due to the quinoline system and methanone bridge, whereas simpler derivatives (e.g., fluoropyridines) range between 196–404 Da.

Substituent Effects: Methylthio vs. Methoxy: The -SMe group in the target may confer greater lipophilicity and metabolic stability compared to -OMe in catalog compounds . Quinoline vs.

Synthetic Accessibility: Catalog compounds with TBDMS-protected alcohols (e.g., C₂₀H₃₃FN₂O₂Si) require multi-step protection/deprotection , whereas the target’s quinoline-pyrrolidine linkage might necessitate Pd-catalyzed coupling or Mitsunobu reactions .

Commercial Availability: The target is absent from commercial catalogs (–4), suggesting it is a novel or custom-synthesized entity.

Biological Activity

The compound (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to present a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridine ring with a methylthio group.
  • A quinoline moiety linked through an ether bond to a pyrrolidine ring.

Research indicates that this compound may interact with various biological pathways, including:

  • PI3K/Akt/mTOR Pathway : This signaling pathway is critical in regulating cell growth and proliferation. Compounds structurally similar to this compound have been shown to inhibit components of this pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Description Reference
Antitumor Activity Exhibits significant antiproliferative effects against various cancer cell lines.
Kinase Inhibition Potentially inhibits specific kinases involved in tumor progression, particularly within the PI3K/Akt/mTOR pathway.
Antimicrobial Properties Similar compounds have demonstrated antimicrobial activity against various pathogens.

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study evaluated the effects of a related compound on SW620 and HeLa cell lines, demonstrating a marked reduction in cell viability and induction of apoptosis through the inhibition of the PI3K/Akt/mTOR pathway .
  • Pharmacokinetic Properties :
    • Compounds with similar structures have shown favorable pharmacokinetic profiles, including high oral bioavailability and low toxicity in animal models, suggesting potential for clinical application .
  • Antimicrobial Activity :
    • Research on derivatives indicated that some exhibited strong antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

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